Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C15H20N2O5 It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 1-ethylpiperazine with 4-fluoro-2-methoxy-1-nitrobenzene in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using strong acids or bases.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 1-(3-amino-4-nitrophenyl)-4-piperidinecarboxylate.
Reduction: Formation of 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl moiety can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but lacks the ethyl ester group.
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro substituent instead of a methoxy group.
1-(4-Nitrophenyl)piperazine: Lacks the methoxy group and ethyl ester group.
Uniqueness
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate is unique due to the presence of both the ethyl ester and methoxy groups, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various research applications.
Biological Activity
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of 308.34 g/mol. Its structure features a piperidine ring substituted with a methoxy and nitrophenyl group, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its pharmacological profile.
The mechanism of action involves the interaction of the nitrophenyl moiety with biological receptors, potentially modulating various biochemical pathways. The piperidine ring can act as a ligand, influencing receptor binding and activity. Research indicates that the compound may participate in electron transfer reactions and engage in nucleophilic substitution processes, further broadening its interaction spectrum .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial effects. For instance, derivatives with similar structures have demonstrated MIC values as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
This compound | S. aureus | 3.125 |
This compound | E. coli | 6.25 |
Cytotoxicity
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Studies suggest that this compound can inhibit cell proliferation effectively, with IC₅₀ values indicating potent activity against leukemia cell lines .
Cell Line | IC₅₀ (µM) |
---|---|
HL-60 (Leukemia) | 12 |
K562 (Leukemia) | 15 |
Case Studies
One notable case study involved the evaluation of this compound's effects on ROS1 fusion proteins in lung cancer models. This research demonstrated that modifications to the piperidine structure could enhance binding affinity and inhibit tumor growth more effectively than existing treatments .
Properties
IUPAC Name |
ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-22-15(18)11-6-8-16(9-7-11)12-4-5-13(17(19)20)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHUNACKFOAQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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